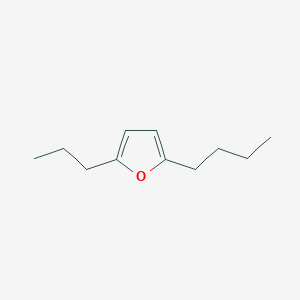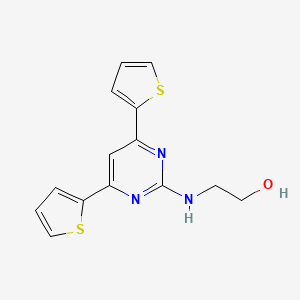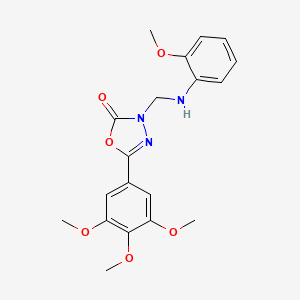
L-Seryl-L-prolyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-prolyl-L-phenylalanine is a tripeptide composed of the amino acids serine, proline, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Seryl-L-prolyl-L-phenylalanine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure high efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce analogs with altered amino acid sequences .
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-prolyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The peptide is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Research explores its potential therapeutic applications, including its role in inhibiting enzymes like angiotensin-converting enzyme (ACE), which is relevant for treating hypertension and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of L-Seryl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. The peptide also interacts with other enzymes involved in protein digestion and metabolism, shedding light on essential biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-phenylalanine: Another dipeptide with similar applications in biochemical research.
Lysylphenylalanine: Used in studies of enzyme inhibition and protein interactions.
Cyclo-Gly-Pro: A cyclic peptide with unique structural properties and applications in drug development.
Uniqueness
L-Seryl-L-prolyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to inhibit ACE and interact with various enzymes makes it a valuable tool in both research and therapeutic contexts. Additionally, its tripeptide structure allows for diverse modifications, enabling the exploration of structure-activity relationships and the development of novel peptide-based drugs .
Eigenschaften
CAS-Nummer |
23827-76-1 |
|---|---|
Molekularformel |
C17H23N3O5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
QUGRFWPMPVIAPW-IHRRRGAJSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



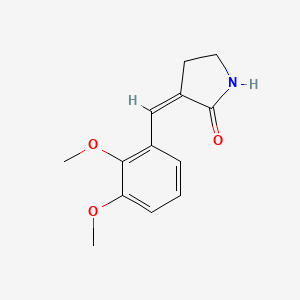

![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
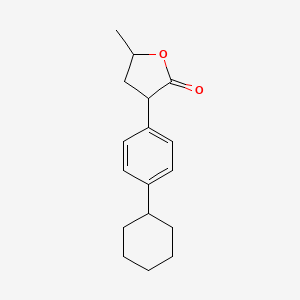
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)
